molecular formula C12H16O3 B020235 Ethyl 2,6-dimethylphenoxyacetate CAS No. 6279-47-6

Ethyl 2,6-dimethylphenoxyacetate

Cat. No. B020235
CAS RN: 6279-47-6
M. Wt: 208.25 g/mol
InChI Key: QXQQEZSRMZQLEO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylphenoxyacetate is an organic chemical compound with the molecular formula C12H16O3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dimethylphenoxyacetate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2,6-dimethylphenoxyacetate appears as an oil and is soluble in Chloroform and Dichloromethane . It should be stored at -20° C .

Scientific Research Applications

Pharmacology

Ethyl 2,6-dimethylphenoxyacetate: has been studied for its potential pharmacological applications. It is a derivative of phenoxy acetamide, which has been explored for its diverse pharmacological activities. These activities include the potential for therapeutic use as anti-oxidants and agents against various diseases .

Medicinal Chemistry

In medicinal chemistry, Ethyl 2,6-dimethylphenoxyacetate may serve as a building block for the synthesis of more complex compounds. Its structure can be modified to enhance the safety and efficacy of pharmaceuticals, contributing to the development of new drugs .

Drug Design

The compound’s role in drug design involves the exploration of its interactions with biological targets. It can be used to create molecules that are complementary in shape and charge to specific molecular targets, aiding in the development of new medications .

Organic Synthesis

Ethyl 2,6-dimethylphenoxyacetate is also relevant in organic synthesis. It can be utilized in the synthesis of various organic compounds, potentially serving as an intermediate in the creation of complex molecules for research and industrial applications .

Computational Chemistry

In computational chemistry, the compound can be used in simulations to predict the behavior and properties of new molecules. It can help in understanding the molecular interactions and stability of potential pharmaceuticals .

Biological Effects Study

Research into the biological effects of Ethyl 2,6-dimethylphenoxyacetate includes examining its impact on cellular processes and its potential therapeutic benefits. Studies may focus on its interaction with enzymes and receptors to determine its biological efficacy .

Chemical Diversity Research

The compound’s role in chemical diversity research involves the exploration of its chemical properties and the development of derivatives with varied biological activities. This research can lead to the discovery of new compounds with potential applications in various fields .

Safety and Efficacy Enhancement

Ethyl 2,6-dimethylphenoxyacetate may be studied for its potential to enhance the safety and efficacy of existing pharmaceuticals. By modifying its structure, researchers aim to improve drug profiles and reduce adverse effects .

properties

IUPAC Name

ethyl 2-(2,6-dimethylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQEZSRMZQLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279134
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dimethylphenoxyacetate

CAS RN

6279-47-6
Record name NSC11352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using essentially the same procedure used in example 42 except using 2,6-dimethylphenol in place of 4-chloro-2,6-dimethylphenol and ethyl bromoacetate in place of bromoacetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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